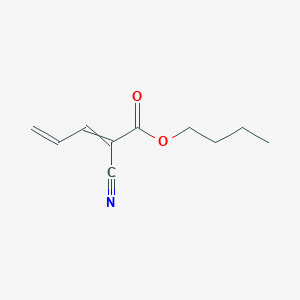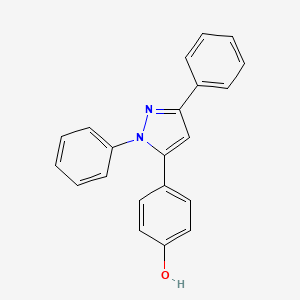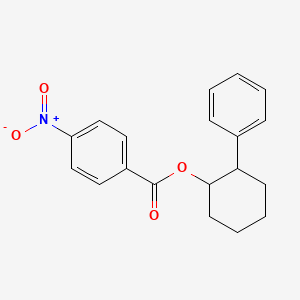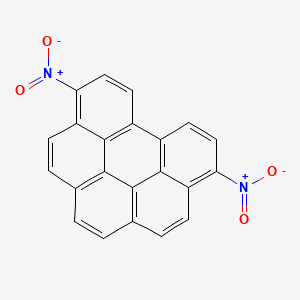
2-(4-Tert-butylcyclohexyl)oxyoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Tert-butylcyclohexyl)oxyoxane is an organic compound with the molecular formula C12H22O2 It is a derivative of cyclohexane, where a tert-butyl group is attached to the cyclohexyl ring, and an oxane (tetrahydropyran) ring is connected via an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylcyclohexyl)oxyoxane typically involves the reaction of 4-tert-butylcyclohexanol with oxirane (ethylene oxide) under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes ring closure to form the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Tert-butylcyclohexyl)oxyoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated cyclic compounds.
Substitution: Formation of various substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Tert-butylcyclohexyl)oxyoxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Tert-butylcyclohexyl)oxyoxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylcyclohexanol: A precursor in the synthesis of 2-(4-Tert-butylcyclohexyl)oxyoxane.
4-tert-Butylcyclohexyl acetate: A related compound with similar structural features.
2-tert-Butylcyclohexyl methacrylate: Another derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both a tert-butyl group and an oxane ring, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
80356-16-7 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
2-(4-tert-butylcyclohexyl)oxyoxane |
InChI |
InChI=1S/C15H28O2/c1-15(2,3)12-7-9-13(10-8-12)17-14-6-4-5-11-16-14/h12-14H,4-11H2,1-3H3 |
InChI-Schlüssel |
FWFJMPBBTDRGBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)OC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


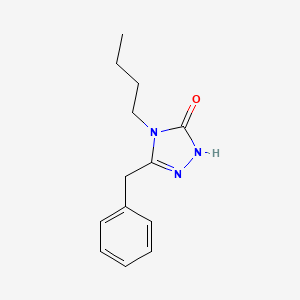
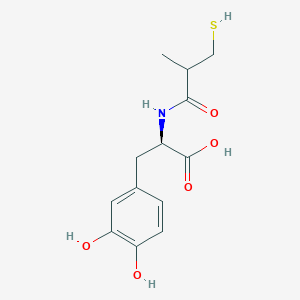
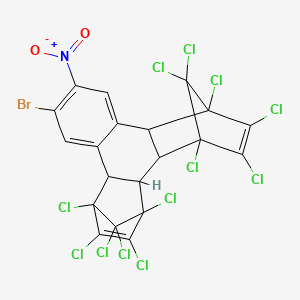
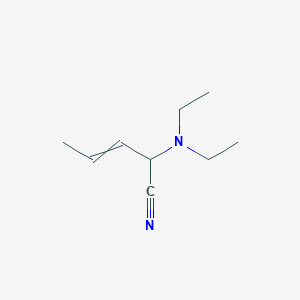
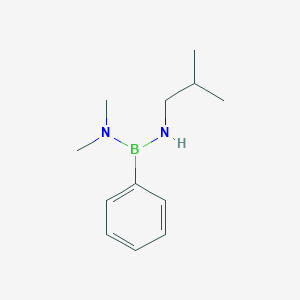
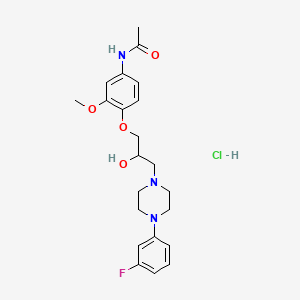
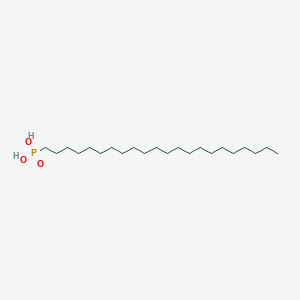
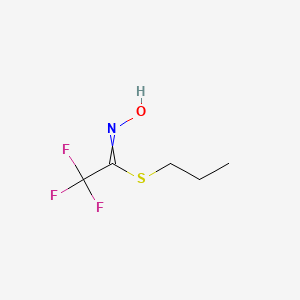
![Methyl [(2-aminophenyl)methyl]phenylphosphinate](/img/structure/B14426138.png)
![1,1'-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14426139.png)
